molecular formula C13H16F2N2O3S B7054081 1-[4-(Difluoromethyl)benzoyl]piperidine-3-sulfonamide

1-[4-(Difluoromethyl)benzoyl]piperidine-3-sulfonamide

Cat. No.: B7054081
M. Wt: 318.34 g/mol
InChI Key: RTFCRKXNFARCBS-UHFFFAOYSA-N
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Description

1-[4-(Difluoromethyl)benzoyl]piperidine-3-sulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with a difluoromethyl group and a benzoyl group, along with a sulfonamide functional group. These structural elements contribute to its reactivity and potential utility in diverse research areas.

Preparation Methods

The synthesis of 1-[4-(Difluoromethyl)benzoyl]piperidine-3-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amine and carbonyl compounds.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via nucleophilic substitution reactions using difluoromethylating agents.

    Benzoylation: The benzoyl group is typically introduced through acylation reactions using benzoyl chloride or similar reagents.

    Sulfonamide Formation:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

1-[4-(Difluoromethyl)benzoyl]piperidine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl or sulfonamide groups, using reagents like sodium hydride or organolithium compounds.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium on carbon), and temperature control to optimize reaction rates and selectivity.

Scientific Research Applications

1-[4-(Difluoromethyl)benzoyl]piperidine-3-sulfonamide has found applications in various scientific research areas:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for drug development.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[4-(Difluoromethyl)benzoyl]piperidine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity, while the sulfonamide group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to desired biological effects.

Comparison with Similar Compounds

1-[4-(Difluoromethyl)benzoyl]piperidine-3-sulfonamide can be compared with other similar compounds, such as:

    1-(4-(Difluoromethoxy)benzoyl)piperidine: This compound features a difluoromethoxy group instead of a difluoromethyl group, which can influence its reactivity and biological activity.

    1-Benzoyl-4-(difluoromethyl)piperidine: Lacks the sulfonamide group, which can affect its solubility and interaction with biological targets.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(difluoromethyl)benzoyl]piperidine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2N2O3S/c14-12(15)9-3-5-10(6-4-9)13(18)17-7-1-2-11(8-17)21(16,19)20/h3-6,11-12H,1-2,7-8H2,(H2,16,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTFCRKXNFARCBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)C(F)F)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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